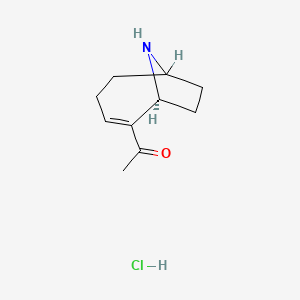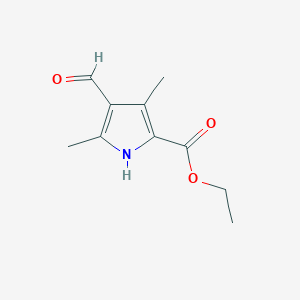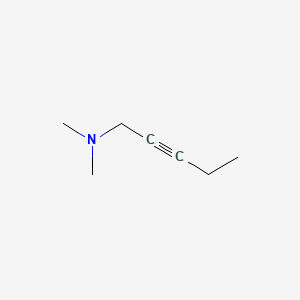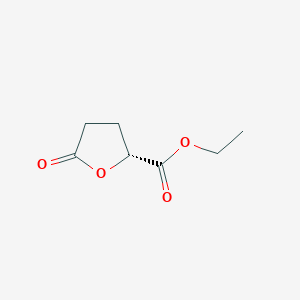
2,4,6-Trimethyl-4-heptanol
Overview
Description
2,4,6-Trimethyl-4-heptanol is an organic compound with the molecular formula C₁₀H₂₂O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain with three methyl groups at the 2nd, 4th, and 6th positions. This compound is also known as 4-heptanol, 2,4,6-trimethyl- and has a molecular weight of 158.2811 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethyl-4-heptanol can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 2,4,6-trimethyl-4-heptanone. This reaction typically requires a hydrogen gas atmosphere and a suitable catalyst such as palladium on carbon (Pd/C) or nickel (Ni) under elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure autoclaves and continuous flow reactors. The process may include the hydrogenation of the corresponding ketone using a nickel-on-kieselguhr catalyst at temperatures ranging from 160°C to 180°C and hydrogen pressures of 1,000 to 1,300 psi .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-4-heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone, 2,4,6-trimethyl-4-heptanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane, 2,4,6-trimethylheptane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 2,4,6-Trimethyl-4-heptanone
Reduction: 2,4,6-Trimethylheptane
Substitution: 2,4,6-Trimethyl-4-chloroheptane
Scientific Research Applications
2,4,6-Trimethyl-4-heptanol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-4-heptanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. Its effects on biological systems may be mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-2-heptanol: Another isomer with the hydroxyl group at the 2nd position.
2,4,6-Trimethyl-3-heptanol: An isomer with the hydroxyl group at the 3rd position.
2,4,6-Trimethyl-5-heptanol: An isomer with the hydroxyl group at the 5th position
Uniqueness
2,4,6-Trimethyl-4-heptanol is unique due to its specific structural arrangement, which influences its physical and chemical properties. The position of the hydroxyl group at the 4th carbon atom, along with the presence of three methyl groups, imparts distinct reactivity and steric effects compared to its isomers .
Properties
IUPAC Name |
2,4,6-trimethylheptan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-8(2)6-10(5,11)7-9(3)4/h8-9,11H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVYJSJPLCSACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209688 | |
| Record name | 4-Heptanol, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60836-07-9 | |
| Record name | 4-Heptanol, 2,4,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060836079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Heptanol, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















